Indium(III) cyanide

Vue d'ensemble

Description

Indium(III) cyanide is a chemical compound with the formula In(CN)₃ It is composed of indium in the +3 oxidation state and cyanide ions Indium is a metal in Group 13 of the periodic table, known for its malleability, ductility, and low melting point Cyanide ions are composed of carbon and nitrogen atoms, and they are known for their high reactivity and toxicity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Indium(III) cyanide can be synthesized through the reaction of indium(III) chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:

InCl3+3KCN→In(CN)3+3KCl

This method involves mixing indium(III) chloride and potassium cyanide in water, followed by filtration and drying to obtain the this compound product.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and advanced filtration techniques helps in achieving consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Indium(III) cyanide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indium(III) oxide and carbon dioxide.

Reduction: It can be reduced to indium metal and cyanide ions.

Substitution: Cyanide ions in this compound can be substituted with other ligands, forming different indium complexes.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Indium(III) oxide (In₂O₃) and carbon dioxide (CO₂).

Reduction: Indium metal (In) and cyanide ions (CN⁻).

Substitution: Various indium complexes depending on the substituting ligand.

Applications De Recherche Scientifique

Scientific Research Applications

Indium(III) cyanide has several notable applications across different scientific disciplines:

Chemistry

- Precursor for Synthesis : this compound serves as a precursor for synthesizing other indium compounds and complexes. It can facilitate the formation of indium-based materials that are critical in electronic applications.

- Lewis Acid Catalyst : this compound has been utilized as a Lewis acid catalyst in organic synthesis, enhancing reaction rates and selectivity in various chemical transformations .

Biology

- Biological Imaging : Research is ongoing into the use of this compound as a contrast agent for biological imaging techniques. Its properties may allow for improved imaging of biological tissues.

- Anticancer Research : Studies have indicated potential anticancer properties of this compound. The compound may induce apoptosis in cancer cells by disrupting mitochondrial function through the inhibition of cytochrome c oxidase activity.

Medicine

- Radiopharmaceuticals : this compound is being explored for its potential use in radiopharmaceuticals, which are used in diagnostic imaging and targeted therapy for cancers.

Industry

- Semiconductors : The compound is utilized in producing semiconductors and other electronic materials due to its unique electrical properties.

Case Study 1: Anticancer Properties

Research conducted on the anticancer effects of this compound demonstrated that it could lead to significant apoptosis in specific cancer cell lines. The mechanism involved disruption of cellular respiration pathways, highlighting its potential as a therapeutic agent.

Case Study 2: Biological Imaging

A study investigated the efficacy of this compound as a contrast agent in MRI imaging. Results indicated enhanced visibility of tumor tissues compared to traditional agents, suggesting its potential for improved diagnostic capabilities.

Mécanisme D'action

The mechanism of action of indium(III) cyanide depends on its application. In biological systems, it can interact with cellular components, leading to various effects. For example, in anticancer applications, this compound may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular processes. The cyanide ions can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cell death.

Comparaison Avec Des Composés Similaires

Indium(III) chloride (InCl₃): Used in similar applications but lacks the cyanide component.

Indium(III) bromide (InBr₃): Similar to indium(III) chloride but with bromide ions.

Indium(III) iodide (InI₃): Contains iodide ions instead of cyanide.

Uniqueness: Indium(III) cyanide is unique due to the presence of cyanide ions, which impart distinct reactivity and potential applications. The cyanide ions can participate in various chemical reactions, making this compound a versatile compound in synthetic chemistry and materials science.

Activité Biologique

Indium(III) cyanide (C₃InN₃) is a compound that has garnered attention due to its unique properties and potential biological activities. This article explores the biological activity of this compound, examining its toxicological profile, mechanisms of action, and relevant case studies.

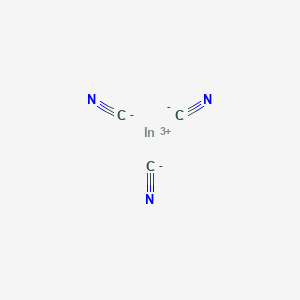

This compound is composed of indium ions coordinated with cyanide ligands. The molecular structure can be represented as follows:

This coordination complex exhibits properties typical of metal cyanides, which can influence its biological interactions.

This compound's biological activity primarily stems from the toxicity associated with cyanide ions. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular asphyxiation and metabolic acidosis due to the cessation of aerobic respiration . The inhibition of this enzyme prevents the utilization of oxygen at the cellular level, resulting in tissue hypoxia.

Toxicokinetics

The absorption and distribution of cyanide occur rapidly through various routes, including inhalation, dermal exposure, and ingestion. Once absorbed, cyanide is distributed throughout the body via blood circulation, affecting multiple organ systems . The half-life of cyanide varies depending on the exposure route and individual metabolic factors.

Acute Exposure

Acute exposure to this compound can lead to severe health effects. Symptoms may include:

- Neurological Effects : Stimulation followed by depression of the central nervous system, leading to potential loss of consciousness.

- Cardiovascular Effects : Bradycardia and hypotension due to impaired oxygen delivery.

- Respiratory Effects : Increased respiratory rate initially, followed by hypoventilation and potential respiratory failure .

Chronic Exposure

Long-term exposure to cyanides has been linked to chronic health issues such as:

- Thyroid Dysfunction : Chronic exposure can lead to thyroid enlargement and function abnormalities due to thiocyanate accumulation, a detoxification product of cyanide .

- Neurological Impairments : Some studies have suggested a correlation between chronic cyanide exposure and neurodegenerative conditions .

Case Studies

- Occupational Exposure : A cohort study involving electroplaters exposed to airborne cyanide concentrations revealed significant respiratory and neurological symptoms. Over 50% reported chronic respiratory issues, while many exhibited signs of thyroid dysfunction .

- Environmental Exposure : A case involving a community exposed to contaminated well water showed an increase in thyroid-related health complaints among residents. The study highlighted the importance of monitoring environmental sources of cyanide .

Research Findings

Recent studies have focused on the metabolic pathways involved in cyanide detoxification. Key findings include:

- Conversion Pathways : Approximately 80% of ingested cyanide is converted into thiocyanate via rhodanese-mediated reactions in the liver . This conversion is critical for reducing toxicity.

- Biomarkers for Exposure : 2-amino-2-thiazoline-4-carboxylic acid (ATCA) has been proposed as a stable biomarker for assessing past cyanide exposure due to its resistance to further metabolism in biological samples .

Propriétés

IUPAC Name |

indium(3+);tricyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CN.In/c3*1-2;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXMJOFKFXKJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3InN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926884 | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13074-68-5 | |

| Record name | Indium cyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium tricyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium(III) cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L21A3MIL1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.